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Compound of Interest

Compound Name: Dihydrotanshinone I

Cat. No.: B1244461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dihydrotanshinone I, a bioactive natural product isolated from Salvia miltiorrhiza Bunge

(Danshen). The information presented herein is essential for the identification, characterization,

and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen

framework of Dihydrotanshinone I.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of Dihydrotanshinone I displays 18 distinct carbon signals, consistent

with its molecular formula (C₁₈H₁₄O₃). The chemical shifts, recorded in deuterated chloroform

(CDCl₃), are summarized in Table 1. The assignments are based on data reported in the

literature and are consistent with the abietane diterpenoid structure.[1]

Table 1: ¹³C NMR Chemical Shift Data of Dihydrotanshinone I
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Atom No. Chemical Shift (δ) ppm

1 29.8

2 72.9

3 16.9

4 121.2

5 145.8

6 117.5

7 123.8

8 129.5

9 135.2

10 142.9

11 182.5

12 176.8

13 124.7

14 129.8

15 111.8

16 152.1

17 21.4

18 16.9

Solvent: CDCl₃

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number and types of protons and their

connectivity. While a complete, assigned dataset with coupling constants from a primary peer-

reviewed source is not readily available in the public domain, typical chemical shift ranges for
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key protons can be inferred from the structure and related compounds. A comprehensive

analysis would require 2D NMR experiments such as COSY, HSQC, and HMBC for

unambiguous assignments.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound.

Mass Spectrometric Data
The mass spectrum of Dihydrotanshinone I confirms its molecular formula, C₁₈H₁₄O₃. High-

resolution mass spectrometry (HRMS) provides the exact mass, which is a critical parameter

for compound identification.

Table 2: Mass Spectrometry Data of Dihydrotanshinone I

Parameter Value

Molecular Formula C₁₈H₁₄O₃

Molecular Weight 278.31 g/mol

Exact Mass 278.0943 g/mol

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Infrared Spectroscopic Data
The IR spectrum of Dihydrotanshinone I exhibits characteristic absorption bands

corresponding to its key functional groups. The precise peak positions can vary slightly

depending on the sample preparation method.

Table 3: Characteristic IR Absorption Bands of Dihydrotanshinone I
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Wavenumber (cm⁻¹) Functional Group Assignment

~1680 - 1650 C=O stretching (quinone)

~1600 - 1450 C=C stretching (aromatic)

~1250 - 1000 C-O stretching (furan)

~3000 - 2850 C-H stretching (aliphatic)

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The

following are generalized procedures for obtaining the spectroscopic data of

Dihydrotanshinone I.

NMR Spectroscopy Protocol
A standardized protocol for acquiring NMR spectra of Dihydrotanshinone I would involve the

following steps:

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol
The following outlines a general procedure for obtaining the mass spectrum of

Dihydrotanshinone I:
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Sample Introduction

Ionization and Analysis

Data Interpretation

Prepare a dilute solution of Dihydrotanshinone I in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution into the mass spectrometer via direct injection or through an HPLC system.

Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Determine the m/z of the molecular ion peak.

Calculate the elemental composition from the exact mass.

cluster_sample_intro cluster_ionization_analysisInject cluster_data_interpretationDetect

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol
A typical protocol for acquiring the IR spectrum of a solid sample like Dihydrotanshinone I is
as follows:

Caption: Workflow for obtaining an IR spectrum.
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Logical Relationships in Spectroscopic Data
Analysis
The interpretation of spectroscopic data involves a logical workflow to deduce the chemical

structure of an unknown compound.

Mass Spectrometry
(Molecular Formula)

Proposed Structure
(Dihydrotanshinone I)

Provides Molecular Weight

Infrared Spectroscopy
(Functional Groups)

Identifies Key Bonds

13C NMR
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(Proton Environment)

Shows Proton Signals

Establishes Atom Connectivity

Click to download full resolution via product page

Caption: Logical flow of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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